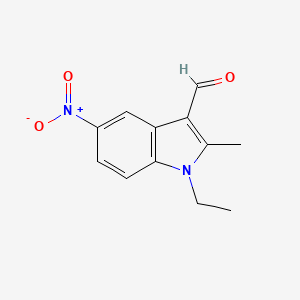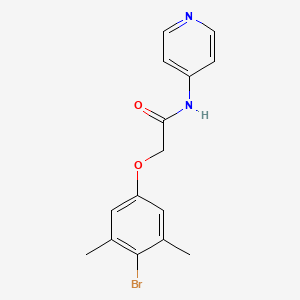
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide, also known as BDP-1, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. BDP-1 belongs to the class of pyridine-containing compounds and has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties.
作用機序
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide is not fully understood. However, it has been proposed that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has also been found to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-angiogenic effects by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
The advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its anti-cancer and anti-angiogenic properties. However, the limitations of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide. One potential direction is to investigate the use of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in combination with other anti-inflammatory or anti-cancer agents to enhance its therapeutic effects. Another direction is to investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide as a treatment for other diseases such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide and its potential toxicity at high concentrations.
合成法
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide involves the reaction of 4-bromo-3,5-dimethylphenol with pyridine-4-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in a pure form.
科学的研究の応用
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential use in the treatment of various diseases. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-7-13(8-11(2)15(10)16)20-9-14(19)18-12-3-5-17-6-4-12/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZTYUIHARCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

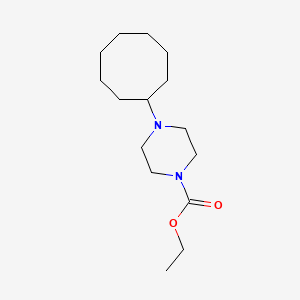
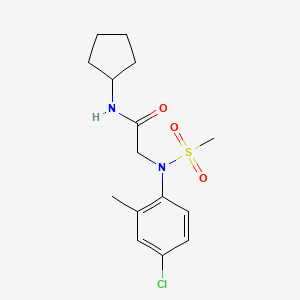
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
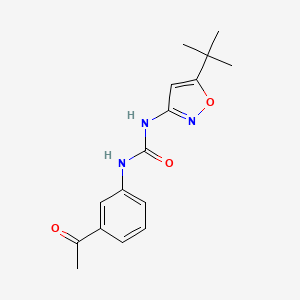
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
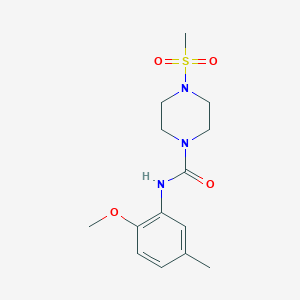
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
